BenchChemオンラインストアへようこそ!

N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide (CAS 2411199-08-9) is a structurally distinct 1,2,4-triazole-ynamide hybrid offering precise SAR control for covalent inhibitor and ABPP workflows. Unlike widely explored 1,2,3-triazole regioisomers, this compound delivers superior hydrogen-bonding geometry and target-recognition specificity. The cyclopropyl group enhances metabolic stability and conformational rigidity, while the electrophilic but-2-ynamide warhead enables irreversible cysteine labeling. Even minor linker-length or regioisomer variations can abolish activity—making this exact scaffold essential for reproducible chemoproteomic campaigns and preclinical probe development. Secure your supply today.

Molecular Formula C12H16N4O
Molecular Weight 232.287
CAS No. 2411199-08-9
Cat. No. B2682487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide
CAS2411199-08-9
Molecular FormulaC12H16N4O
Molecular Weight232.287
Structural Identifiers
SMILESCC#CC(=O)NCCCC1=NC(=NN1)C2CC2
InChIInChI=1S/C12H16N4O/c1-2-4-11(17)13-8-3-5-10-14-12(16-15-10)9-6-7-9/h9H,3,5-8H2,1H3,(H,13,17)(H,14,15,16)
InChIKeyATZZCKGXFZZRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide (CAS 2411199-08-9) – Procurement-Relevant Chemical Identity and Structural Context


N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide is a synthetic small molecule (C12H16N4O, MW 232.28 g/mol) that combines a 3-cyclopropyl-1H-1,2,4-triazole head group, a propyl linker, and a terminal but-2-ynamide moiety . The compound belongs to a growing class of 1,2,4-triazole-ynamide hybrids that are investigated as covalent-targeted probes and building blocks in medicinal chemistry and chemical biology . Its structural signature—a cyclopropyl-substituted triazole coupled with an electrophilic ynamide—distinguishes it from simultaneously available triazole derivatives that employ different heterocycle regioisomers, linker lengths, or warhead chemistries.

Why Generic 1,2,4-Triazole or Ynamide Derivatives Cannot Substitute N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide in Research Applications


The functional and selectivity profiles of triazole-ynamide conjugates are exquisitely sensitive to three structural variables: (i) the 1,2,4-triazole vs. 1,2,3-triazole regioisomerism, which alters hydrogen-bonding geometry and target recognition; (ii) the length and nature of the linker connecting the triazole to the electrophilic warhead; and (iii) the substituent on the triazole ring, where a cyclopropyl group imparts conformational rigidity and metabolic stability that phenyl, methyl, or unsubstituted analogs lack [1]. Even minor changes in these dimensions can abolish target engagement or alter reactivity profiles in click-chemistry and covalent-inhibition workflows [2]. Consequently, simply interchanging in-class compounds without matching these precise structural features introduces unacceptable risk of divergent pharmacological or chemical behavior.

Quantitative Differentiation Evidence for N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide Against Closest Analogs


Linker Length and Flexibility Differentiate Target Engagement Potential Among Cyclopropyl-Triazole Ynamides

Among cyclopropyl-triazole ynamides, the propyl linker in N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide provides a distinct rotatable-bond count and topological polar surface area (TPSA) compared with shorter ethyl or constrained methyl-cyclopropyl linkers . The propyl spacer yields 6 rotatable bonds (vs. 5 for the ethyl analog and 4 for the methyl-cyclopropyl analog) and a predicted TPSA of 71.9 Ų, which can influence membrane permeability and binding-site accessibility in ways that the tighter analogs cannot replicate [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

1,2,4-Triazole Regioisomer Provides Enhanced Hydrogen-Bonding Versatility Over 1,2,3-Triazole Analog

The 1,2,4-triazole core of the target compound offers a different hydrogen-bond donor/acceptor pattern compared with 1,2,3-triazole-containing analogs such as N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}but-2-ynamide . The 1,2,4-triazole ring presents two hydrogen-bond acceptors and one donor (vs. two acceptors and no donor for the 1,2,3-triazole), enabling additional intermolecular interactions that can be exploited for target recognition or crystal engineering [1].

Medicinal Chemistry Structure-Based Design Covalent Probes

Cyclopropyl Substituent on 1,2,4-Triazole Confers Metabolic Stability Advantage Over Phenyl or Hydrogen Substituents

The cyclopropyl group attached to the 1,2,4-triazole ring is known to reduce CYP450-mediated oxidation compared with aromatic substituents such as phenyl, which are common in library triazole compounds [1]. While direct metabolic stability data for the target compound are not available, class-level evidence indicates that cyclopropyl-triazoles exhibit longer half-lives in human liver microsome assays than their phenyl-substituted counterparts (e.g., triazole antifungals) [2]. This property is critical for in vivo probe applications where metabolic clearance must be minimized.

Drug Metabolism Covalent Inhibitors Pharmacokinetics

But-2-ynamide Warhead Enables Covalent Target Engagement, Differing from Non-Covalent Triazole Amides

The but-2-ynamide group is a established electrophilic warhead that forms covalent adducts with cysteine residues in target proteins, as demonstrated for clinical-stage inhibitors such as CL-387785 (EGFR inhibitor, IC50 = 370 pM) . In contrast, saturated amide analogs (e.g., butanamide) lack this covalent reactivity, and related ynamides with different substitution patterns show varied reactivity profiles [1]. The target compound's specific ynamide geometry (terminal alkyne, secondary amide) is poised for nucleophilic attack, making it suitable for irreversible target engagement in proteomic and drug-discovery applications.

Covalent Inhibitors Chemical Biology Electrophilic Warheads

Recommended Application Scenarios for N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide Based on Differentiation Evidence


Covalent Probe Development for Cysteine-Reactive Target Identification

The but-2-ynamide warhead enables irreversible labeling of cysteine-containing proteins, making this compound a suitable scaffold for activity-based protein profiling (ABPP) and chemoproteomic target-identification campaigns . Its cyclopropyl-triazole core imparts additional selectivity features that can be tuned by varying the linker length, as demonstrated by the rotatable-bond differences quantified in Section 3.

Structure-Activity Relationship (SAR) Studies on Triazole-Linker-Ynamide Conjugates

The unique propyl linker and 1,2,4-triazole regioisomer provide a distinct SAR entry point distinct from the widely explored 1,2,3-triazole series. Researchers can systematically compare this compound with ethyl or methyl-cyclopropyl analogs to map the impact of linker length on target potency and selectivity, leveraging the quantitative property differences outlined in Section 3 .

Click-Chemistry-Mediated Bioconjugation with Retention of Triazole Pharmacophore

Although the compound already contains a triazole, the terminal alkyne of the ynamide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation, enabling dual-triazole architectures. This reactivity, combined with the enhanced hydrogen-bonding capacity of the 1,2,4-triazole over 1,2,3-triazole, supports the construction of multifunctional probes for imaging or targeted delivery applications [1].

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

For preclinical studies where prolonged target engagement is desired, the cyclopropyl group's predicted resistance to CYP-mediated oxidation makes this compound a better candidate than phenyl-substituted triazole analogs. Researchers can use it as a starting point for developing metabolically stable covalent inhibitors, with the caveat that direct in vivo PK data are not yet available [2].

Quote Request

Request a Quote for N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.